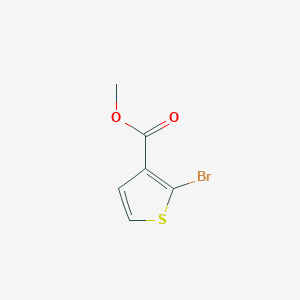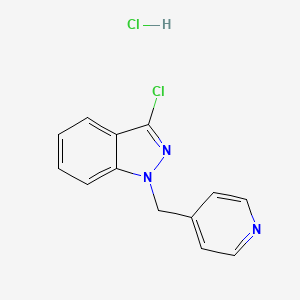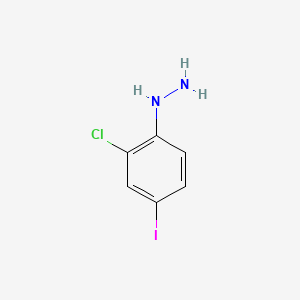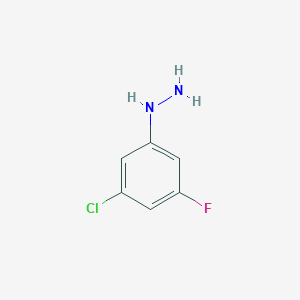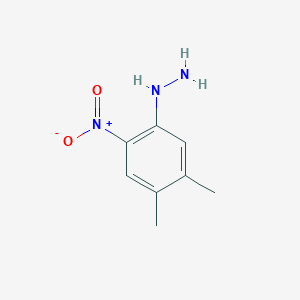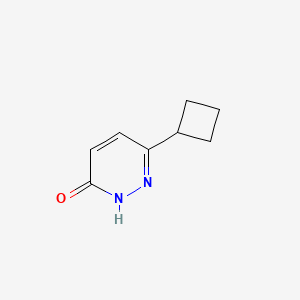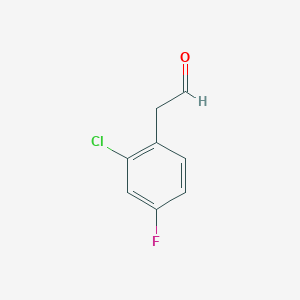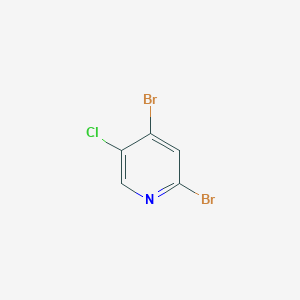![molecular formula C19H15Cl2NO2S B1423861 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone CAS No. 672949-08-5](/img/structure/B1423861.png)
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Descripción general
Descripción
The compound “3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone” is also known as Odevixibat . It is an orally active, potent and selective ileal bile acid transporter (IBAT; ASBT; SLC10A2) inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 2-(3,4–dichlorobenzyl)-1H-benzimidazole was synthesized by direct condensation of carboxylic acids with benzene-1,2-diamine catalyst by boron acid .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include direct ammoxidation of 2,4-dichlorobenzyl chloride . A novel route to synthesize 2,5-dichlorobenzonitrile was developed, and 2,5-dichlorobenzonitrile was obtained in good yield by subsequent ammoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 209.46 . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Aplicaciones Científicas De Investigación
Cholestatic Liver Disease Treatment
This compound has been identified as an active ingredient in medications like Odevixibat , which is used to treat cholestatic liver diseases . It functions by inhibiting the ileal bile acid transporter (IBAT), which plays a crucial role in the reabsorption of bile acids from the intestine. By blocking this transporter, Odevixibat reduces the bile acid pool, alleviating symptoms associated with cholestatic liver conditions.
Sclerosing Cholangitis
The compound has shown promise in the treatment of primary sclerosing cholangitis, a chronic liver disease characterized by progressive inflammation and scarring of the bile ducts . Its mechanism of action in this application is similar to that in cholestatic liver diseases, where it helps to mitigate bile duct injury and liver damage.
Synthesis of Benzothiadiazepine Derivatives
It serves as a precursor in the synthesis of benzothiadiazepine derivatives. These derivatives have various therapeutic applications, including antitumor effects, and are part of a broader class of compounds that have been studied for their potential in treating a range of diseases .
Pyridopyrimidine Derivatives Synthesis
The compound’s pyridinone core is structurally related to pyridopyrimidines, which are of significant interest due to their therapeutic potential. Pyridopyrimidines have been used in the development of drugs for various conditions, including cancer and inflammatory diseases .
Mecanismo De Acción
Target of Action
Many bioactive aromatic compounds, including those with indole and benzimidazole scaffolds, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, or proteins within the body.
Mode of Action
The compound’s interaction with its targets could result in a variety of changes, such as the inhibition or activation of certain biochemical processes. For example, some compounds might inhibit the activity of certain enzymes, thereby affecting the metabolic processes that these enzymes are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of certain functional groups could affect how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might prevent the replication of viruses within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-methylsulfanylphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-25-15-4-2-3-14(11-15)22-8-7-18(23)16(19(22)24)9-12-5-6-13(20)10-17(12)21/h2-8,10-11,23H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGUHJNJTYKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




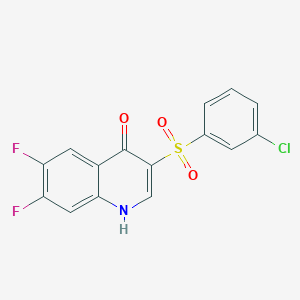

![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)
